6-O-Caffeoylarbutin

Übersicht

Beschreibung

6-O-Caffeoylarbutin is a naturally occurring polyphenolic compound found in various plants, including the leaf buds of Vaccinium dunalianum and Quezui tea. It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-O-Caffeoylarbutin can be synthesized through the esterification of arbutin with caffeic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, such as the leaf buds of Vaccinium dunalianum. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s caffeoyl moiety contains catechol groups prone to oxidation, forming quinones under oxidative conditions. This reactivity is critical in its role as a tyrosinase inhibitor, where it competes with substrates like L-DOPA for enzyme binding .

- Key Reagents : Hydrogen peroxide, potassium permanganate.

- Products : Oxidized derivatives such as o-quinones, which participate in redox cycling .

Hydrolysis Reactions

The ester bond linking caffeic acid to arbutin is susceptible to hydrolysis, particularly under acidic or enzymatic conditions (e.g., esterases). This cleavage releases caffeic acid and arbutin, both bioactive metabolites .

- Conditions : Acidic pH, enzymatic action.

- Products :

Enzyme-Mediated Interactions

This compound acts as a reversible competitive inhibitor of tyrosinase, forming stable complexes via hydrogen bonds and hydrophobic interactions. Key findings include:

Reduction Potential

The catechol groups enable reduction reactions, converting quinones back to hydroquinones. This property contributes to its antioxidant activity, as demonstrated in zebrafish models .

- Reagents : Sodium borohydride, glutathione.

- Biological Impact : Mitigates oxidative stress in hepatic and hyperlipidemic models .

Structural Stability

UV-vis spectroscopy reveals stability in aqueous solutions but conformational shifts upon binding to tyrosinase (blue shift from 290 nm to 286 nm) .

Wissenschaftliche Forschungsanwendungen

Food Preservation

One of the most significant applications of 6-O-Caffeoylarbutin is its role as a tyrosinase inhibitor , which is crucial in food preservation. Tyrosinase is an enzyme that catalyzes the browning reactions in fruits and vegetables, leading to undesirable changes in color and flavor.

Case Study: Inhibition of Browning in Apple Juice

- Objective : To evaluate the effectiveness of this compound in reducing browning in apple juice.

- Method : High-Performance Liquid Chromatography (HPLC) was utilized to analyze the compound's effects on mushroom tyrosinase (mTyr).

- Results : The study demonstrated that this compound significantly inhibited the oxidation of L-DOPA catalyzed by mTyr, with IC50 values indicating strong inhibitory activity (1.114 ± 0.035 μM for monophenolase activity) . This suggests its potential for enhancing the shelf-life and quality of apple juice and other perishable products.

| Parameter | Value |

|---|---|

| IC50 (Monophenolase) | 1.114 ± 0.035 μM |

| IC50 (Diphenolase) | 95.198 ± 1.117 μM |

| Concentration for Effective Inhibition | 2 μg·mL^-1 |

Dermatological Applications

This compound has also shown promise in dermatology, particularly in inhibiting melanogenesis, which is the process responsible for skin pigmentation.

Case Study: Melanogenesis Inhibition in Zebrafish

- Objective : To assess the anti-melanogenic effects of this compound using a zebrafish model.

- Method : Zebrafish were treated with varying concentrations of this compound to observe melanin production.

- Results : The compound exhibited a dose-dependent reduction in melanin production, being approximately twice as potent as beta-arbutin while showing lower toxicity levels . This indicates its potential use in skin whitening products and treatments for hyperpigmentation.

| Parameter | Value |

|---|---|

| Potency Compared to Beta-Arbutin | Twice as potent |

| Toxicity Level | Lower than beta-arbutin |

Therapeutic Potential

Recent studies have indicated that this compound may have therapeutic effects beyond food preservation and dermatology.

Case Study: Liver Protection Against Acetaminophen-Induced Injury

- Objective : To investigate the hepatoprotective effects of this compound against acetaminophen-induced liver injury.

- Method : Animal models were administered acetaminophen, followed by treatment with this compound.

- Results : The compound enhanced antioxidant capacity and regulated the PI3K signaling pathway, leading to reduced liver damage . These findings suggest its potential as a therapeutic agent for liver protection.

Safety Evaluation

Safety assessments have been conducted to evaluate the toxicity of this compound.

Acute Oral Toxicity Studies

- Objective : To determine the safety profile of this compound through acute oral toxicity tests.

- Results : The study found minimal toxicity at higher doses (up to 28056 mg·kg^-1), with no significant adverse effects observed after a recovery period . This establishes a favorable safety profile for potential clinical applications.

| Dosage (mg·kg^-1) | Observed Effects |

|---|---|

| Up to 28056 | Minimal toxicity |

| >400 | Mild symptoms only |

Wirkmechanismus

6-O-Caffeoylarbutin exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Tyrosinase Inhibition: It competitively inhibits tyrosinase, an enzyme involved in melanin synthesis, by forming a stable complex with the enzyme and altering its conformation.

Hypolipidemic and Antithrombotic Effects: It targets molecular pathways such as the estrogen signaling pathway and the AGE–RAGE signaling pathway, modulating the expression of genes involved in lipid metabolism and thrombosis.

Vergleich Mit ähnlichen Verbindungen

6-O-Caffeoylarbutin is compared with other similar compounds such as:

Arbutin: Both compounds have skin-whitening properties, but this compound has a stronger inhibitory effect on tyrosinase activity.

Chlorogenic Acid: Both have antioxidant properties, but this compound also exhibits significant anti-inflammatory and antimicrobial activities.

Beta-Arbutin and Kojic Acid: This compound has approximately two-fold higher anti-melanin activity compared to beta-arbutin and kojic acid.

Biologische Aktivität

6-O-Caffeoylarbutin, a phenolic compound derived from Quezui tea, has garnered significant interest due to its biological activities, particularly its role as a tyrosinase inhibitor. This article compiles findings from various studies to elucidate the compound's mechanisms of action, safety profile, and potential applications in food preservation and cosmetics.

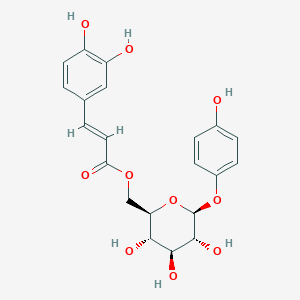

Chemical Structure and Properties

This compound is structurally characterized by the presence of a caffeoyl group attached to arbutin, which enhances its biological activity compared to other similar compounds. Its diphenolic structure is crucial for its interactions with biological targets, particularly enzymes involved in melanin synthesis.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. Inhibition of this enzyme can lead to decreased melanin production, making this compound a candidate for skin-whitening agents. Studies have demonstrated that this compound exhibits competitive inhibition against mushroom tyrosinase (mTyr), with IC50 values indicating strong inhibitory effects:

| Enzyme Activity | IC50 Value (μM) |

|---|---|

| Monophenolase | 1.114 ± 0.035 |

| Diphenolase | 95.198 ± 1.117 |

This demonstrates that this compound is significantly more effective than beta-arbutin and comparable to kojic acid, particularly in inhibiting diphenolase activity, which is crucial for melanin formation .

Cellular Assays

Cellular toxicity assays were conducted using A375 melanoma cells and HaCaT keratinocytes. The results indicated that this compound has low toxicity at concentrations up to 400 μg/mL:

- A375 Cells : At 200 μg/mL, an inhibition rate of 20% was observed; at 400 μg/mL, this increased to 67.8% .

- HaCaT Cells : The inhibition was significantly lower, with rates of 3.6% at 200 μg/mL and 14.5% at 400 μg/mL.

These findings suggest that while this compound effectively inhibits melanoma cell proliferation, it exhibits a favorable safety profile towards normal keratinocytes .

Applications in Food Preservation

Recent studies have explored the potential of this compound in food preservation, particularly in reducing enzymatic browning in apple juice. The compound demonstrated significant effectiveness in maintaining the quality of apple juice by inhibiting the oxidation processes that lead to browning .

Case Studies and Experimental Findings

- Animal Studies : Preliminary animal studies indicated slight toxicity at high doses but affirmed the compound's overall safety within recommended limits.

- In Vitro Studies : Additional in vitro studies confirmed that the binding interactions between tyrosinase and this compound involve hydrogen bonds and hydrophobic interactions, which facilitate the competitive inhibition mechanism .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDLKCAZJZRCW-CTPWMPFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347718 | |

| Record name | 6-O-Caffeoylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136172-60-6 | |

| Record name | 6-O-Caffeoylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 6-O-Caffeoylarbutin?

A1: this compound exhibits several biological activities, including:

- Antioxidant: It effectively scavenges free radicals like DPPH, FRAP, and ABTS. []

- α-Glucosidase inhibition: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, potentially aiding in blood sugar regulation. [, ]

- Pancreatic lipase inhibition: It inhibits pancreatic lipase, an enzyme responsible for fat digestion, potentially contributing to weight management. []

- Anti-melanogenic activity: It suppresses melanin production in zebrafish, suggesting potential for skin-whitening applications. []

- Hepatoprotective effect: It protects against acetaminophen-induced liver injury in mice, possibly by enhancing antioxidant capacity and regulating the PI3K signaling pathway. []

- Hypolipidemic and Antithrombotic effects: Shows potential in reducing lipid levels and inhibiting thrombosis in zebrafish models. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe this compound as an arbutin derivative. The structure can be elucidated from its name: this compound implies an arbutin molecule with a caffeic acid moiety attached to the 6-hydroxyl group via an ester linkage. Spectroscopic data, including 1D and 2D NMR, HR-MS, and CD, were used to confirm its structure. []

Q3: How does this compound interact with tyrosinase, and what are the downstream effects?

A3: this compound acts as a reversible competitive inhibitor of tyrosinase. [] It forms a stable complex with the enzyme, leading to conformational changes that hinder its activity. This interaction is driven by hydrogen bonds and hydrophobic interactions. [] Consequently, this compound effectively reduces melanin synthesis and prevents browning in applications like food preservation. []

Q4: What is the source of this compound?

A4: this compound is primarily isolated from Vaccinium dunalianum Wight, a plant traditionally consumed as herbal tea by the Yi people in China. It is found in high concentrations within the leaf buds of the plant. [, ]

Q5: What are the potential applications of this compound in the pharmaceutical industry?

A5: Based on its diverse biological activities, this compound exhibits potential for pharmaceutical applications such as:

- Antidiabetic agent: Its α-glucosidase inhibitory activity suggests potential for managing blood sugar levels. []

- Anti-obesity agent: Pancreatic lipase inhibition points to its potential use in weight management strategies. []

- Liver protectant: Its ability to protect against acetaminophen-induced liver injury warrants further investigation for treating liver diseases. []

- Skin-whitening agent: Its anti-melanogenic properties make it a promising candidate for cosmetic formulations targeting hyperpigmentation. []

Q6: How does the structure of this compound contribute to its activity?

A6: While specific Structure-Activity Relationship (SAR) studies were not detailed in the provided abstracts, it is known that the caffeoyl moiety in this compound plays a crucial role in its activity. This is evident from its superior antioxidant and enzyme inhibitory effects compared to arbutin alone. [] Further research focusing on modifications of its structure could provide valuable insights into optimizing its potency and selectivity for specific applications.

Q7: Are there any known toxicity concerns associated with this compound?

A7: While this compound exhibits promising bioactivities, further research is needed to establish a comprehensive safety profile. Studies on zebrafish and cell lines indicate relatively low toxicity [, ], but more in-depth investigations are necessary to assess potential long-term effects and determine safe dosage ranges for human consumption.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: Researchers employed several analytical techniques to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC): This technique is used for the separation and quantification of this compound in plant extracts and formulations. []

- Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS): This advanced technique provides accurate identification and quantification of this compound and other compounds in complex mixtures. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: This method provides detailed structural information about the compound. []

Q9: What are the current research directions for this compound?

A9: Ongoing research on this compound focuses on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.